Argireline

Vue d'ensemble

Description

Argireline, also known as Acetyl Hexapeptide-8, is a synthetic peptide that has been shown to reduce the degree of facial wrinkles . It is patterned from the N-terminal end of the protein SNAP-25 . It is reported to inhibit vesicle docking by preventing the formation of the ternary SNARE complex and by interfering in catecholamine release .

Synthesis Analysis

Argireline is a synthetic peptide that is patterned from the N-terminal end of the protein SNAP-25 . It has been shown to reduce the degree of facial wrinkles . It is reported to inhibit vesicle docking by preventing the formation of the ternary SNARE complex and by interfering in catecholine release .Molecular Structure Analysis

Argireline is a chain of amino acid peptides which has potent anti-aging properties . It’s also referred to as Acetyl Hexapeptide-8 . This is a synthetic peptide which is needed for the production of collagen and elastin .Chemical Reactions Analysis

Argireline works by inhibiting the muscle contractions that lead to the formation of expression lines on the face, such as forehead wrinkles and crow’s feet . It acts as a muscle relaxant by interfering with specific neurotransmitters responsible for muscle movement .Physical And Chemical Properties Analysis

Argireline has a molecular formula of C17H19N3 and a molecular weight of 265.35 . It is a solid substance and is soluble in water .Applications De Recherche Scientifique

Anti-Wrinkle Efficacy

Argireline, a synthetic hexapeptide, has been shown to reduce the degree of facial wrinkles . It is reported to inhibit vesicle docking by preventing the formation of the ternary SNARE complex and by interfering in catecholamine release . A study showed that applying Argireline around the eyes for up to 4 weeks was an effective treatment for reducing the severity of peri-orbital wrinkles in Chinese people with moderate and severe peri-orbital lines .

Safety and Tolerance

Argireline has been found to be safe and well-tolerated in studies. In a study involving 60 subjects, Argireline was applied to their peri-orbital wrinkles twice daily for 4 weeks, and then evaluations were made for the improvements in wrinkles . The study found that Argireline was safe and well tolerated in the study group .

Anti-Aging Properties

Argireline is a potent peptide that has been shown to effectively reduce the appearance of wrinkles and fine lines in advanced skincare formulations . Its mechanism of action, backed by clinical evidence, makes it a valuable ingredient in anti-aging products .

Cosmetic Applications

Argireline is a unique peptide that is used to reduce existing wrinkles, especially in the forehead and around the eyes . It is a popular option in cosmetic formulations designed to rejuvenate the aging face .

Muscle Contraction Inhibition

Argireline reduces facial lines and wrinkles by destabilizing the formation of the SNARE complex, thus preventing muscle contraction . It is a biosafe cosmetic alternative to the botulinum toxin .

Oxidation of Methionine Residue

Previous reports on possible Argireline transformations in cosmetic formulations have not confirmed deacetylation, whereas the oxidation of methionine residue was detected . As the biological activity of the oxidized Argireline is not known, further biological studies, as well as efficient analytical procedures for transformation monitoring and quality control in cosmetic products, are necessary .

Mécanisme D'action

Target of Action

Argireline, also known as Acetyl Hexapeptide-3, primarily targets the proteins that control muscle movement . Its chemical structure is based on a fragment of the protein Synaptosomal-Associated Protein 25 (SNAP-25), which is involved in the release of neurotransmitters in the body . The primary role of these targets is to facilitate muscle contraction, which Argireline inhibits .

Mode of Action

Argireline works by mimicking the effects of a neurotransmitter called acetylcholine, which is involved in muscle contraction . It interferes with the chemical signals that cause muscles to contract . By inhibiting these signals, Argireline helps to relax facial muscles, thereby reducing the formation and appearance of wrinkles and fine lines .

Biochemical Pathways

The biochemical process begins at the neuromuscular junction, where nerves and muscles communicate through neurotransmitters . Normally, neurotransmitters are released from nerve endings to stimulate muscle contractions . Argireline interrupts this process by preventing the release of these neurotransmitters . Specifically, Argireline inhibits the SNARE complex, a group of proteins essential for the release of neurotransmitters . By blocking this complex, Argireline reduces the frequency and intensity of muscle contractions .

Pharmacokinetics

It’s known that argireline is a synthetic peptide that is commonly used in skincare and cosmetic products . It’s applied topically and is known to penetrate the skin to reach the underlying muscle tissue .

Result of Action

The result of Argireline’s action is a temporary relaxation of the facial muscles, leading to smoother and firmer-looking skin . It reduces the appearance of fine lines and wrinkles, particularly in the forehead and around the eyes . By inhibiting muscle contractions, Argireline helps to smoothen out the skin and create a more youthful complexion .

Orientations Futures

Argireline has gained popularity for its application in skincare products . It is primarily used for its anti-aging properties and is known for its ability to temporarily reduce the appearance of wrinkles and fine lines . Future research may focus on enhancing its permeability into the skin and studying the biological activity of oxidized Argireline .

Propriétés

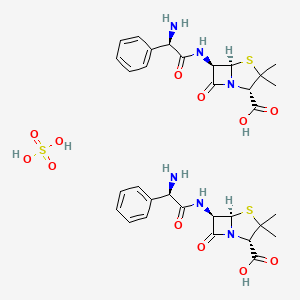

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N14O12S/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42)/t18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZNPROJTJSYLC-LLINQDLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Argireline | |

CAS RN |

616204-22-9 | |

| Record name | Acetyl hexapeptide-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)